molecular formula C21H40N2O B3058148 Tetrabutylammonium pyridin-2-olate CAS No. 880762-06-1

Tetrabutylammonium pyridin-2-olate

Cat. No. B3058148
M. Wt: 336.6 g/mol
InChI Key: NUQLARMDVKUNPC-UHFFFAOYSA-M
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Description

Tetrabutylammonium pyridin-2-olate is a chemical compound that has been used in the efficient synthesis of N-Aryl Pyridin-2-ones . It has a molecular formula of C21H40N2O and a molecular weight of 336.6 g/mol .


Synthesis Analysis

The synthesis of tetrabutylammonium pyridin-2-olate involves CuI-catalyzed coupling reactions with aryl iodides . This reaction is mild, high-yielding, remarkably chemoselective (N- vs. O-arylation), and tolerates labile functional groups .


Chemical Reactions Analysis

The primary chemical reaction involving tetrabutylammonium pyridin-2-olate is the CuI-catalyzed coupling reactions with aryl iodides. This allows an efficient synthesis of N-aryl pyridine-2-ones .


Physical And Chemical Properties Analysis

Tetrabutylammonium pyridin-2-olate has a molecular formula of C21H40N2O and a molecular weight of 336.6 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Efficient Synthesis of N-Aryl Pyridin-2-ones

Tetrabutylammonium pyridin-2-olate has been employed as a reagent for the efficient synthesis of N-aryl pyridin-2-ones. Using CuI-catalyzed coupling reactions with aryl iodides, this process is noted for its mildness, high yield, and remarkable chemoselectivity, particularly for N- versus O-arylation. It also shows compatibility with substrates containing labile functional groups (Zhang et al., 2008).

Acetylation and Methylation of Homogalacturonans

In the field of carbohydrate chemistry, Tetrabutylammonium (TBA) salts of homogalacturonans have been acetylated and/or methylated. The process, involving methylation in DMSO and acetylation using acetic anhydride and pyridine as catalyst, demonstrates the versatility of Tetrabutylammonium salts in chemical modifications of organic compounds (Renard & Jarvis, 1999).

Formation of Pyridin-4(1H)-one and 1H-Azepin-4(7H)-one

In organic synthesis, Tetrabutylammonium fluoride has been used to convert cycloadducts into pyridin-4(1H)-one or 1H-azepin-4(7H)-one. This showcases its utility in facilitating ring expansion and bond cleavage reactions, expanding the synthetic possibilities in heterocyclic chemistry (Alves et al., 2007).

Photocatalytic Degradation Studies

Tetrabutylammonium phosphate has been a subject of study in photocatalytic degradation research. This compound, along with other nitrogen- and sulfur-containing organic compounds, was used to study the formation of ammonium and nitrate ions during photocatalytic oxidation, contributing to our understanding of environmental remediation techniques (Low et al., 1991).

properties

IUPAC Name

pyridin-2-olate;tetrabutylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C5H5NO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;7-5-3-1-2-4-6-5/h5-16H2,1-4H3;1-4H,(H,6,7)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQLARMDVKUNPC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=NC(=C1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586527
Record name N,N,N-Tributylbutan-1-aminium pyridin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium pyridin-2-olate

CAS RN

880762-06-1
Record name N,N,N-Tributylbutan-1-aminium pyridin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRABUTYLAMMONIUM 2-PYRIDINOLATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Zhang, BC Chen, B Wang, ST Chao, R Zhao… - …, 2008 - thieme-connect.com
… In summary, we have developed a novel reagent, tetrabutylammonium pyridin-2-olate (3), and studied its coupling reactions with aryl iodides using CuI as a catalyst. Compared to those …
Number of citations: 5 www.thieme-connect.com

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